molecular formula C14H16N4O4S B11156522 N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine

Cat. No.: B11156522
M. Wt: 336.37 g/mol
InChI Key: YEHAILFMKUSADI-NSHDSACASA-N
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Description

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine is a compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and reactivity. The compound is characterized by the presence of a benzotriazine ring fused with an acetyl group and an L-methionine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine typically involves the reaction of 4-oxo-1,2,3-benzotriazine with acetyl chloride in the presence of a base, followed by coupling with L-methionine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The use of solvents like dichloromethane or acetonitrile is common to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzotriazine compounds. These products are often isolated and characterized using techniques like NMR spectroscopy and mass spectrometry .

Scientific Research Applications

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the acetyl and methionine moieties contribute to the compound’s ability to modulate protein function and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate
  • N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides
  • 1,2,3-benzothiatriazine-1,1(2H)-dioxides

Uniqueness

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine is unique due to its combination of a benzotriazine ring with an acetyl group and an L-methionine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H16N4O4S/c1-23-7-6-11(14(21)22)15-12(19)8-18-13(20)9-4-2-3-5-10(9)16-17-18/h2-5,11H,6-8H2,1H3,(H,15,19)(H,21,22)/t11-/m0/s1

InChI Key

YEHAILFMKUSADI-NSHDSACASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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